(3-Cyclopropylthiophen-2-yl)methanol
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Overview
Description
(3-Cyclopropylthiophen-2-yl)methanol is a chemical compound that features a thiophene ring substituted with a cyclopropyl group and a methanol group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylthiophen-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a cyclopropyl-substituted thiophene precursor with a methanol group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .
Scientific Research Applications
(3-Cyclopropylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of (3-Cyclopropylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the methanol group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Cyclopropylmethanol: A compound with a cyclopropyl group attached to a methanol group.
2-Thiophenemethanol: A thiophene derivative with a methanol group at the 2-position.
Uniqueness
(3-Cyclopropylthiophen-2-yl)methanol is unique due to the combination of the cyclopropyl group and the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, from material science to medicinal chemistry .
Properties
IUPAC Name |
(3-cyclopropylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-5-8-7(3-4-10-8)6-1-2-6/h3-4,6,9H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCWIEKKJKFHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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